2-(~13~C)Methyl(~13~C_3_)propan-2-ol

Description

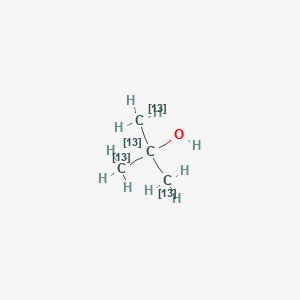

2-(¹³C)Methyl(¹³C₃)propan-2-ol is a carbon-13 isotopically labeled derivative of 2-methylpropan-2-ol (tert-butanol). Its molecular structure features ¹³C isotopes at the methyl group and three additional carbon positions, making it valuable for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. The isotopic labeling enhances signal resolution in ¹³C NMR analyses, enabling precise tracking of molecular interactions and reaction pathways in chemical and biological systems . While the unlabeled parent compound, 2-methylpropan-2-ol, is widely used as a solvent and intermediate in organic synthesis, the ¹³C-labeled variant is primarily employed in advanced research applications requiring isotopic tracing .

Properties

IUPAC Name |

2-(113C)methyl(1,2,3-13C3)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-JCDJMFQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]([13CH3])([13CH3])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647767 | |

| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.093 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093099-09-2 | |

| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1093099-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-(~13~C)Methyl(~13~C_3_)propan-2-ol can be synthesized through various methods:

Catalytic Hydration of Isobutylene: This method involves the hydration of isobutylene in the presence of an acid catalyst to produce 2-methyl-2-propanol.

Grignard Reaction: Another method involves the reaction between methyl magnesium chloride and acetone, resulting in the formation of 2-methyl-2-propanol.

Chemical Reactions Analysis

2-(~13~C)Methyl(~13~C_3_)propan-2-ol undergoes several types of chemical reactions:

Oxidation: As a tertiary alcohol, it is resistant to oxidation compared to primary and secondary alcohols.

Substitution: It reacts with hydrogen halides to form tert-butyl halides.

Dehydration: When heated with sulfuric acid, it undergoes dehydration to form isobutylene.

Scientific Research Applications

2-(~13~C)Methyl(~13~C_3_)propan-2-ol has a wide range of applications in scientific research:

Solvent: It is used as a solvent in the production of paints, varnishes, and other coatings.

Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate.

Fuel Additive: It is used as a fuel additive to improve the octane rating of gasoline and to reduce emissions.

Mechanism of Action

The mechanism of action of 2-(~13~C)Methyl(~13~C_3_)propan-2-ol involves its interaction with various molecular targets and pathways:

Hydrogen Bonding: The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity.

Inductive Effect: The presence of electronegative atoms or multiple bonds can partially remove electrons from the 13C nucleus, affecting its chemical shift and reactivity.

Comparison with Similar Compounds

2-Methylpropan-2-ol (tert-Butanol)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol (unlabeled)

- Key Properties : Boiling point: 82–83°C, density: 0.78 g/cm³, aqueous solubility: 9.1 g/100 mL .

- Applications : Solvent, synthetic intermediate, and component in fuel additives.

The ¹³C-labeled variant shares these properties but exhibits distinct spectral characteristics. For example, in ¹³C NMR, the labeled carbons show sharp, isolated peaks, unlike the split signals observed in unlabeled compounds .

Propan-2-ol Derivatives with Functional Groups

describes four propan-2-ol derivatives with dibenzylamino and phenoxy substituents (compounds 8–11). Key differences include:

| Compound | Substituent | Molecular Weight | Melting Point | Application |

|---|---|---|---|---|

| 8 | p-Tolyloxy | 373.49 g/mol | 55–57°C | Synthetic intermediate |

| 9 | 4-Isopropylphenoxy | 401.55 g/mol | 70–72°C | Pharmacological studies |

| 10 | 4-(tert-Butyl)phenoxy | 429.61 g/mol | 80–83°C | Receptor-binding assays |

| 11 | 4-Cyclohexylphenoxy | 455.66 g/mol | 113–115°C | Bioactive compound design |

These derivatives demonstrate how substituents alter physical properties (e.g., melting points) and biological activity. In contrast, 2-(¹³C)Methyl(¹³C₃)propan-2-ol lacks such functional groups, limiting its direct pharmacological use but making it indispensable in mechanistic studies.

Halogenated and Aromatic Derivatives

reports 2-(3-bromo-2,6-difluorophenyl)propan-2-ol, a halogenated analogue. Key distinctions:

- Structural Feature : Aromatic ring with bromine and fluorine substituents.

- Application : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.

- Spectral Data : ¹H NMR shows coupling (J = 4 Hz) between ortho-fluorine and methyl groups, a feature absent in the ¹³C-labeled compound .

Esters of Propan-2-ol

highlights esters of propan-2-ol (e.g., propan-2-yl tetradecanoate), which differ significantly in applications:

| Ester Type | Application | Key Property Change vs. 2-Methylpropan-2-ol |

|---|---|---|

| Fatty acid esters (biodiesel) | Lower cloud/pour points by ~217°C | Enhanced fluidity at low temperatures |

| Tetradecanoate esters | Skin penetration enhancers | Increased hydrophobicity |

| 4-Chloro-2-methylphenoxyacetate | Herbicide | Introduction of phytotoxic functional group |

These esters demonstrate how esterification expands utility in industrial and pharmaceutical contexts.

Isotopic vs. Non-Isotopic Compounds: Analytical Implications

- Sensitivity in NMR : The ¹³C-labeled compound provides unambiguous detection in complex mixtures, whereas unlabeled analogues require indirect methods (e.g., ¹H-¹³C HSQC) for similar resolution .

- Metabolic Studies: 2-(¹³C)Methyl(¹³C₃)propan-2-ol enables precise tracking of metabolic pathways, a capability absent in non-labeled tert-butanol .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 13C-labeled 2-methylpropan-2-ol, and how do isotopic labels influence reaction optimization?

- Methodological Answer : The synthesis of 13C-labeled 2-methylpropan-2-ol typically involves nucleophilic substitution or acid-catalyzed hydration of isotopically labeled precursors. For example, chlorination of 2-methylpropan-2-ol with HCl in the presence of ZnCl₂ (a Friedel-Crafts catalyst) can yield 2-chloro-2-methylpropane, which may be adapted for isotopic labeling by using 13C-enriched starting materials . Isotopic labeling may reduce reaction yields due to kinetic isotope effects, necessitating adjustments in catalyst loading or reaction time. Purification via fractional distillation (boiling point ~113–115°C for unlabeled analogs) should account for potential shifts in physical properties caused by isotopic substitution .

Q. What safety protocols are critical when handling 13C-labeled 2-methylpropan-2-ol in laboratory settings?

- Methodological Answer : Adhere to GHS-compliant precautions: use fume hoods to avoid inhalation (H332), wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319), and store the compound at 2–8°C in airtight containers . Waste disposal requires segregation of isotopic waste to avoid environmental contamination, with incineration or professional waste management recommended .

Q. How can researchers confirm the structural integrity and isotopic purity of 13C-labeled 2-methylpropan-2-ol?

- Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). The ¹³C NMR spectrum should exhibit distinct shifts for labeled carbons (e.g., ~69 ppm for the central carbon in unlabeled tert-butanol) . Isotopic purity can be quantified via isotope ratio mass spectrometry (IRMS), ensuring >99% ¹³C enrichment. Cross-validate with FT-IR to confirm functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How do isotopic labels in 2-(~13~C)Methyl(~13~C_3_)propan-2-ol impact its reactivity in SN1 vs. SN2 mechanisms?

- Methodological Answer : The ¹³C-labeled carbons may slow reaction kinetics in SN1 mechanisms due to increased mass affecting carbocation stability. For example, in HBr reactions, tertiary alcohols like 2-methylpropan-2-ol typically undergo SN1 pathways; isotopic substitution could alter the rate-determining step (carbocation formation), measurable via kinetic isotope effect (KIE) studies . Contrast this with SN2 reactions (e.g., with labeled methyl groups), where steric hindrance dominates over isotopic effects.

Q. What strategies resolve contradictions in ¹³C NMR data when analyzing multi-labeled 2-methylpropan-2-ol in complex mixtures?

- Methodological Answer : Use heteronuclear single-quantum coherence (HSQC) or distortionless enhancement by polarization transfer (DEPT) NMR to isolate signals from labeled carbons . For overlapping peaks, employ dynamic nuclear polarization (DNP) to enhance sensitivity or computational modeling (DFT calculations) to predict ¹³C shifts. Cross-reference with synthetic intermediates to identify isotopic scrambling or impurities .

Q. How can isotopic labeling optimize metabolic tracing studies using this compound in biological systems?

- Methodological Answer : Design pulse-chase experiments to track ¹³C incorporation into downstream metabolites via LC-MS or magnetic resonance spectroscopy (MRS). For instance, in microbial systems, monitor ¹³C-labeled acetate or acetyl-CoA derivatives. Optimize cell permeability by derivatizing the alcohol into ester prodrugs, balancing solubility and isotopic stability .

Q. What role does the methyl group substitution pattern play in the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : The tertiary alcohol structure confers resistance to oxidation but increases susceptibility to acid-catalyzed dehydration. Under acidic conditions (e.g., H₂SO₄), 2-methylpropan-2-ol dehydrates to form 2-methylpropene, a process potentially slowed by ¹³C labeling due to KIE. In basic conditions, isotopic labeling minimally affects stability, as deprotonation is not rate-limiting .

Comparative and Structural Analysis

Q. How do structural analogs like 2-(6-Methylpyridin-2-yl)propan-2-ol differ in reactivity compared to 2-(~13~C)Methylpropan-2-ol?

- Methodological Answer : Pyridine-substituted analogs exhibit enhanced hydrogen-bonding capacity and altered pKa values, influencing solubility and nucleophilicity. For example, the pyridinyl group in 2-(6-Methylpyridin-2-yl)propan-2-ol facilitates coordination with metal catalysts, unlike the non-aromatic 2-methylpropan-2-ol. Such differences necessitate tailored reaction conditions for cross-coupling or catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.